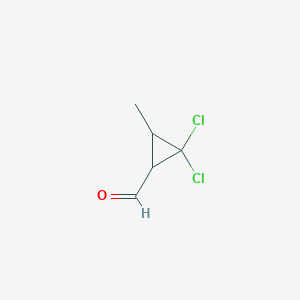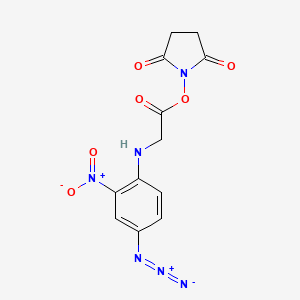![molecular formula C15H16Cl2O5 B14613582 4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate CAS No. 59866-79-4](/img/structure/B14613582.png)
4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate is a synthetic organic compound that belongs to the class of α,β-unsaturated carboxylic esters. This compound is characterized by the presence of a dichlorophenoxy group, an acetyl group, and a butyl prop-2-enoate moiety. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with butyl alcohol, followed by the reaction with prop-2-enoic acid. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and the process is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy compounds.
Wissenschaftliche Forschungsanwendungen
4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a herbicide.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate involves its interaction with specific molecular targets. The dichlorophenoxy group is known to mimic natural plant hormones, leading to the disruption of normal cellular processes in plants. This results in the inhibition of growth and development, making it an effective herbicide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
Butyl 2,4-dichlorophenoxyacetate: Another ester derivative with comparable properties.
Uniqueness
4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its α,β-unsaturated ester moiety allows for unique interactions in chemical reactions, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
59866-79-4 |
|---|---|
Molekularformel |
C15H16Cl2O5 |
Molekulargewicht |
347.2 g/mol |
IUPAC-Name |
4-[2-(2,4-dichlorophenoxy)acetyl]oxybutyl prop-2-enoate |
InChI |
InChI=1S/C15H16Cl2O5/c1-2-14(18)20-7-3-4-8-21-15(19)10-22-13-6-5-11(16)9-12(13)17/h2,5-6,9H,1,3-4,7-8,10H2 |
InChI-Schlüssel |
KPPOEYBCYBGKRV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


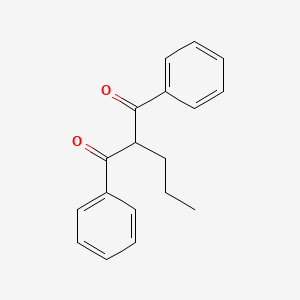
![1-[tert-Butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one](/img/structure/B14613510.png)
![N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14613520.png)
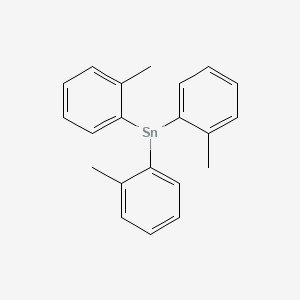
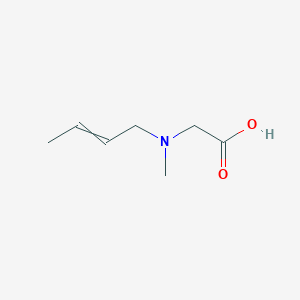
![1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14613543.png)

![4-Cyanophenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14613555.png)
![3-[(Benzamidomethyl)sulfanyl]propanoic acid](/img/structure/B14613556.png)
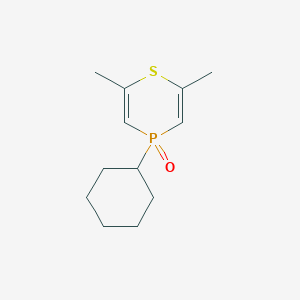
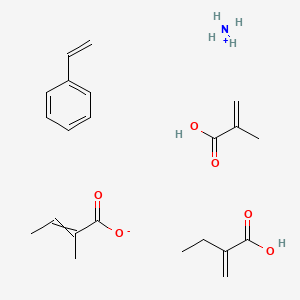
![Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-4-methoxy-](/img/structure/B14613564.png)
